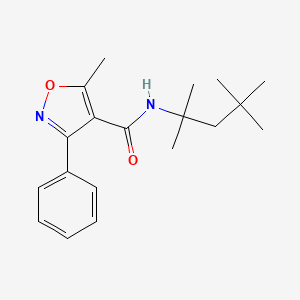
5-methyl-3-phenyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide
Overview
Description
5-methyl-3-phenyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions One common method is the reaction of 2-amino-2-methylpropan-1-ol with phenylacetic acid, followed by cyclization with acetic anhydride to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the N-(2,4,4-trimethylpentan-2-yl) group.
3-phenyl-1,2-oxazole-4-carboxamide: Lacks both the 5-methyl and N-(2,4,4-trimethylpentan-2-yl) groups.
5-methyl-3-phenyl-1,2-oxazole: Lacks the carboxamide group.
Uniqueness
The presence of the N-(2,4,4-trimethylpentan-2-yl) group in 5-methyl-3-phenyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide may confer unique properties, such as increased lipophilicity or enhanced biological activity, compared to similar compounds.
Properties
IUPAC Name |
5-methyl-3-phenyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-15(16(21-23-13)14-10-8-7-9-11-14)17(22)20-19(5,6)12-18(2,3)4/h7-11H,12H2,1-6H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHPPSFQRJEQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,4-Dimethoxyphenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B3485428.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B3485431.png)
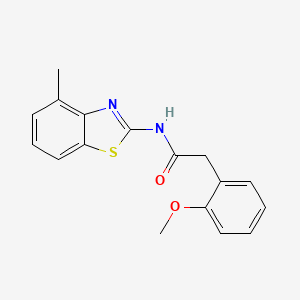
![METHYL 3-[(4-{[BENZYL(METHYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOATE](/img/structure/B3485452.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3485458.png)
![N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3485459.png)
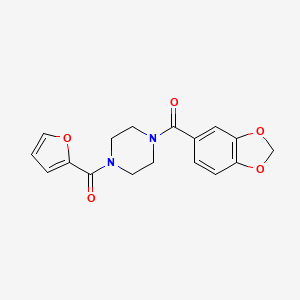
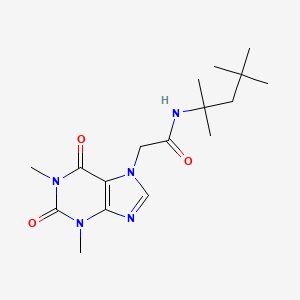
![7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3485476.png)
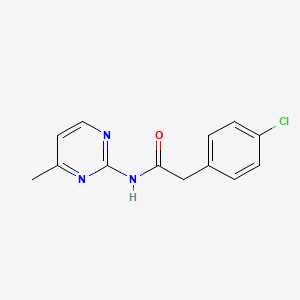
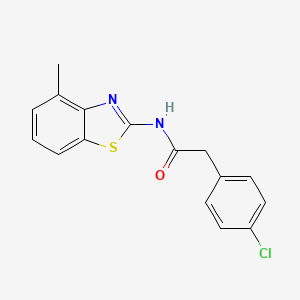
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B3485500.png)
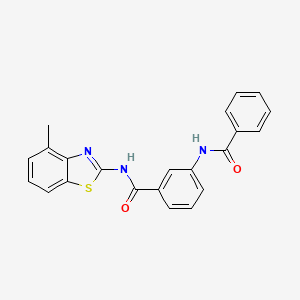
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B3485525.png)
